molecular formula C17H19NO B2492206 (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol CAS No. 106859-42-1; 138876-39-8

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Cat. No.: B2492206
CAS No.: 106859-42-1; 138876-39-8
M. Wt: 253.345
InChI Key: RVJIUWJMJDLQIP-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral azetidine derivative with significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by its unique structural features, including a four-membered azetidine ring, a diphenylmethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving suitable precursors. One common method involves the reaction of an appropriate amine with an epoxide or a halide under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via nucleophilic substitution reactions. This step often involves the use of diphenylmethyl chloride or bromide as the electrophile.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or other peracids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives. For example, the azetidine ring can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), pyridinium chlorochromate (PCC), Jones reagent.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carbonyl derivatives, amine derivatives, and substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications due to its unique structural features and reactivity. It is being explored for its potential as a drug candidate in various therapeutic areas.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and azetidine ring play crucial roles in its reactivity and binding to target molecules. The diphenylmethyl group enhances its lipophilicity and facilitates its interaction with hydrophobic pockets in proteins and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.

    (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-one: This compound has a carbonyl group instead of a hydroxyl group.

    (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-thiol: This compound contains a thiol group instead of a hydroxyl group.

Uniqueness

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is unique due to its specific combination of structural features, including the azetidine ring, diphenylmethyl group, and hydroxyl group

Properties

IUPAC Name

(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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